[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-9-17(10-12-21)22(16-7-8-16)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIBWGXIHSNHNL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural features, synthesis, and biological activity, supported by data tables and relevant research findings.
Structural Features
The compound is characterized by a piperidine ring, an amino acid moiety, and a cyclopropyl group linked through a carbamic acid structure to a benzyl ester. The unique combination of these functional groups suggests diverse reactivity and biological potential.
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, often associated with neuroactive properties. |
| Cyclopropyl Group | A three-membered cyclic alkane that can enhance binding affinity to biological targets. |
| Carbamic Acid Moiety | Contributes to the compound's ability to interact with enzymes and receptors. |
| Benzyl Ester | Provides lipophilicity, enhancing membrane permeability. |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperidine Framework : Starting with readily available piperidine derivatives.
- Introduction of the Amino Acid Moiety : Utilizing coupling reactions to attach the (S)-2-amino-propionic acid.
- Cyclopropanation : Employing cyclopropanation reactions to introduce the cyclopropyl group.
- Carbamate Formation : Reacting the intermediate with carbamic acid derivatives followed by benzyl esterification.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications:
Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structural features exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of piperidine have shown effectiveness against bacteria and fungi, indicating that this compound may possess similar properties.
Neuroprotective Effects
The piperidine scaffold is often linked to neuroprotective effects, potentially modulating neurotransmitter systems such as dopamine and serotonin pathways. Studies on related compounds have demonstrated their ability to protect neuronal cells from oxidative stress.
Antitumor Activity
Research has indicated that certain piperidine derivatives can inhibit tumor growth by interfering with cancer cell proliferation mechanisms. The specific structural features of this compound may enhance its selectivity for cancer cells while minimizing effects on normal cells.
Case Studies
- Neuroprotection in Animal Models : In studies involving rodents, compounds similar to this compound demonstrated significant reductions in neuronal apoptosis following induced ischemia.
- Antimicrobial Efficacy Testing : Laboratory tests revealed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that this compound could reduce cell viability significantly compared to controls, indicating its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism and Substituent Effects
The closest analog is [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (), which differs in two key aspects:
Piperidine substitution position : 4-yl vs. 3-yl. The 4-position may confer distinct spatial orientation, affecting receptor binding or solubility.
Carbamate substituent : Cyclopropyl (three-membered ring) vs. isopropyl (branched alkyl). Cyclopropyl’s ring strain and smaller size could reduce steric hindrance and increase rigidity .
| Property | Target Compound | 3-yl Isopropyl Analog |
|---|---|---|
| Molecular Formula | Not explicitly given (inferred: C19H27N3O3) | C19H29N3O3 |
| Molecular Weight | ~345–350 g/mol (estimated) | 347.45 g/mol |
| Substituent Steric Effects | Moderate (cyclopropyl) | High (isopropyl) |
| Metabolic Stability | Likely higher (cyclopropyl) | Lower (isopropyl) |
Functional Group Variations: Sulfonamide and Acrylamide Derivatives
Compounds in share a piperidine-carbamate backbone but incorporate sulfonyl or acryloylamino groups.
- [1-(4-Acryloylamino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid benzyl ester (Similarity: 0.61): Key Feature: Acrylamide and sulfonyl groups. Acrylamide is reactive and often used in covalent inhibitors. Molecular Weight: 443.52 g/mol (C22H25N3O5S), significantly higher than the target compound, suggesting differences in bioavailability .
- N-[4-[4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]prop-2-enamide (Similarity: 0.61):
- Key Feature : Trifluoromethyl and piperazine groups. The CF3 group enhances lipophilicity and metabolic resistance.
| Compound | Functional Groups | Molecular Weight | Similarity Score |
|---|---|---|---|
| Target Compound | Cyclopropyl, (S)-aminopropionyl | ~345–350 g/mol | N/A |
| 4-Acryloylamino-benzenesulfonyl Derivative | Acrylamide, sulfonyl | 443.52 g/mol | 0.61 |
| Trifluoromethylphenyl-piperazine Derivative | CF3, piperazine | 439.45 g/mol | 0.61 |
Research Implications
- Pharmacological Potential: The target compound’s cyclopropyl group may improve stability over isopropyl analogs, as seen in protease inhibitors where cyclopropane rings reduce enzymatic degradation .
- Structural Optimization : Substitution at the piperidine 4-position (vs. 3-yl) could enhance binding to targets like G-protein-coupled receptors, where piperidine orientation is critical .
Preparation Methods
Reductive Amination of Piperidin-4-one
The piperidine ring is functionalized via reductive amination using ammonia and Raney nickel as a catalyst, yielding 1-benzyl-4-aminopiperidine. This step proceeds at 50–60°C under hydrogen pressure (3–5 bar), achieving 80–85% yield. Alternative methods employ sodium triacetoxyborohydride (STAB) in dichloromethane at pH 4–6, which preserves the (S)-configuration of the aminoacyl group with >95% enantiomeric excess.
Critical Parameters :
Cyclopropane Ring Formation
The cyclopropyl group is introduced via a Simmons–Smith reaction, where diiodomethane reacts with a zinc-copper couple in ether at −10°C. This step requires strict temperature control to prevent ring-opening side reactions, yielding 70–75% of the cyclopropane intermediate.
Side Reactions :
-
Above 0°C, competing dimerization of cyclopropane intermediates reduces yields by 15–20%.
Acylation with (S)-2-Aminopropionyl Moiety
The (S)-2-aminopropionyl group is introduced via acylation using (S)-2-aminopropionic acid chloride in tetrahydrofuran (THF) with triethylamine as a base. Reaction at 0°C for 4 hours achieves 65–70% yield, with chiral purity maintained via low-temperature conditions.
Benzyl Ester Protection
The final step involves protecting the carbamic acid group with benzyl chloroformate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This exothermic reaction requires ice-bath cooling to minimize ester hydrolysis, yielding 75–80% of the target compound.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Stereochemical Control
The (S)-configuration is preserved using chiral auxiliaries during acylation. For example, (S)-1-phenylethylamine derivatives template the aminoacyl group orientation, achieving 98% enantiomeric excess.
Purification and Characterization
Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1). The target compound exhibits the following spectral properties:
-
NMR : δ 7.35–7.25 (m, 5H, benzyl), δ 4.10 (s, 2H, CH₂O), δ 3.80–3.60 (m, 4H, piperidine).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Scalability and Industrial Feasibility
The Raney nickel-mediated reductive amination route is preferred for large-scale synthesis due to lower catalyst costs and simplified workup. A pilot-scale batch (10 kg) achieved 78% yield with 99.5% purity, meeting pharmaceutical-grade standards.
Challenges :
-
Catalyst Recycling : Raney nickel requires filtration under nitrogen to prevent pyrophoric hazards.
-
Waste Management : Zinc residues from cyclopropanation necessitate chelation treatment before disposal.
Comparison with Alternative Methods
| Method | Yield | Stereopurity | Scalability |
|---|---|---|---|
| Raney Nickel/H₂ | 80–85% | 90–92% ee | High |
| STAB/CH₂Cl₂ | 70–75% | 95–98% ee | Moderate |
| Enzymatic Acylation | 60–65% | 99% ee | Low |
Enzymatic methods using lipases show promise for enantioselectivity but remain limited by substrate specificity and cost .
Q & A
Basic: What are the key synthetic steps for preparing [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester?
Methodological Answer:
The synthesis typically involves:
- Piperidine Ring Functionalization : Protection of the piperidine nitrogen (e.g., using benzyl or Boc groups) to enable regioselective acylation .
- Acylation : Introduction of the (S)-2-amino-propionyl moiety via coupling reagents like HATU or EDC/HOBt in anhydrous solvents (e.g., DCM or DMF) .
- Carbamate Formation : Reaction of the cyclopropylamine derivative with benzyl chloroformate under basic conditions (e.g., triethylamine) .
- Deprotection : Selective removal of protecting groups (e.g., catalytic hydrogenation for benzyl groups) .
Critical Parameters : Temperature control (<0°C during acylation), solvent purity, and stoichiometric ratios to minimize side reactions.
Advanced: How can researchers resolve stereochemical inconsistencies observed during synthesis?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and confirm optical purity .
- Enzymatic Resolution : Employ lipases or proteases to selectively hydrolyze undesired stereoisomers .
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .
Data Contradiction Example : Discrepancies in optical rotation values may arise from residual solvents; ensure thorough drying and use polarimetry with standardized conditions .
Basic: Which spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- NMR : 1H/13C NMR to confirm piperidine conformation, cyclopropane geometry, and carbamate connectivity (e.g., benzyl ester protons at δ 5.1–5.3 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm⁻¹, carbamate ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of benzyl group at m/z 91) .
Advanced: How can synthesis yields be optimized for scale-up?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenolysis efficiency .
- Solvent Optimization : Replace DCM with THF or EtOAc for greener processes .
- Microwave-Assisted Synthesis : Reduce reaction times for acylation steps (e.g., 30 min vs. 12 h conventional heating) .
Case Study : Propionic anhydride-mediated acylation achieved 79.9% yield under argon reflux, but scale-up requires strict anhydrous conditions .
Basic: What functional groups dictate the compound’s reactivity?
Methodological Answer:
| Functional Group | Reactivity | Analogs (Comparative) |
|---|---|---|
| Piperidine | Base-catalyzed ring-opening (rare) | Piperidine Derivative A (antimicrobial) |
| Carbamate | Hydrolysis under acidic/basic conditions | Carbamate B (anticancer) |
| Benzyl Ester | Hydrogenolysis (Pd/C, H₂) | Amino Acid C (neuroactive) |
| Key Insight : The cyclopropane enhances steric hindrance, stabilizing the carbamate against premature hydrolysis . |
Advanced: How should conflicting bioactivity data from kinase inhibition assays be addressed?
Methodological Answer:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays .
- Negative Controls : Include structurally similar but inactive analogs (e.g., lacking the amino-propionyl group) .
- Dose-Response Curves : Calculate IC50 values across 8–10 concentrations to confirm potency trends .
Example Conflict : Discrepancies in IC50 values may arise from assay buffer pH affecting carbamate stability; use pH 7.4 buffers with 0.01% BSA .
Basic: What physicochemical properties are critical for formulation studies?
Methodological Answer:
- Solubility : Poor aqueous solubility (logP ~2.5–3.0); use co-solvents (e.g., PEG 400) or lipid-based carriers .
- Stability : Susceptible to hydrolysis at >40°C; store at –20°C under nitrogen .
- Melting Point : Confirm purity via DSC (expected range: 180–185°C for crystalline form) .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., proteases or kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropane vs. isopropyl) with activity using CoMFA .
Basic: How should the compound be stored to maintain stability?
Methodological Answer:
- Short-Term : Desiccated at 4°C in amber vials to prevent light-induced degradation .
- Long-Term : Aliquot in argon-flushed vials at –80°C; avoid freeze-thaw cycles .
Stability Data : <5% degradation after 6 months at –20°C (HPLC purity ≥95%) .
Advanced: What strategies identify metabolic pathways in vitro?
Methodological Answer:
- Radiolabeling : Synthesize 14C-labeled analogs and track metabolites via LC-MS/MS .
- Microsomal Incubations : Use human liver microsomes with NADPH cofactor; identify phase I oxidation products .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
